Methyl(2-methylpentyl)amine
Description
Methyl(2-methylpentyl)amine (IUPAC name: $ N $-methyl-2-methylpentan-1-amine) is a branched aliphatic amine with the molecular formula C₇H₁₇N and a molecular weight of 115.22 g/mol. Structurally, it consists of a pentyl chain substituted with a methyl group at the second carbon, with a methylamine group attached to the terminal carbon.
Properties
Molecular Formula |
C7H17N |
|---|---|
Molecular Weight |
115.22 g/mol |
IUPAC Name |
N,2-dimethylpentan-1-amine |
InChI |
InChI=1S/C7H17N/c1-4-5-7(2)6-8-3/h7-8H,4-6H2,1-3H3 |
InChI Key |
WPXMLBDVHIFOPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CNC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl(2-methylpentyl
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares Methyl(2-methylpentyl)amine with structurally related amines, including data from the provided evidence:
Key Observations :
- Branching Effects : this compound’s branching likely reduces its boiling point compared to linear analogs (e.g., pentylamine) due to decreased surface area and weaker intermolecular forces.
- Toxicity : Methyl(2-methylpropyl)amine shows low acute toxicity (Category 4), suggesting this compound may share similar hazards, though experimental data are lacking.
- Functional Groups : The methoxy-alkyne derivative () introduces polarity and reactivity distinct from purely aliphatic amines .
Reactivity and Stability
- Stability: Methyl(2-methylpropyl)amine is stable under normal conditions but reacts with strong acids, bases, and oxidizing agents . This compound is expected to behave similarly.
- Incompatibilities : Both compounds likely form salts with acids (e.g., HCl) and undergo oxidation to nitriles or nitro compounds under harsh conditions.
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